5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC13566214
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4O |
|---|---|
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | 5-amino-N,N,1-trimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-6(8)11(3)9-5/h4H,8H2,1-3H3 |
| Standard InChI Key | PGGBLQDBJOKUOD-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C(=O)N(C)C)N |
| Canonical SMILES | CN1C(=CC(=N1)C(=O)N(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. Key structural elements include:
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1-Methyl group: Positioned at the pyrazole ring’s nitrogen atom (N1).
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3-Carboxamide group: A carboxamide moiety (-CON(CH₃)₂) at position 3.
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5-Amino group: An amino (-NH₂) substituent at position 5.
This substitution pattern enhances solubility and reactivity, making the compound amenable to further derivatization .
Physical and Chemical Properties
Table 1 summarizes key physicochemical data derived from experimental and predicted values :
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight (g/mol) | 168.2 |
| Density (g/cm³) | 1.25 ± 0.1 (Predicted) |
| Boiling Point (°C) | 396.4 ± 27.0 (Predicted) |
| pKa | 2.39 ± 0.10 (Predicted) |
The relatively low pKa suggests weak acidity, likely attributable to the amino group’s protonation . The compound’s stability under standard conditions facilitates its handling in laboratory and industrial settings.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves cyclization and functionalization steps. A widely cited method includes:
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Precursor Preparation: Reacting 4-amino-3,5-dimethyl-1H-pyrazole with a carboxylating agent (e.g., phosgene or carbon dioxide) in the presence of triethylamine.
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Carboxamide Formation: Introducing dimethylamine to the intermediate to form the carboxamide group.
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Methylation: Quaternizing the pyrazole nitrogen using methyl iodide or dimethyl sulfate.
This pathway yields the target compound with high purity, though alternative routes using alkylidenemalononitriles or β-ketonitriles have been explored for scalability .
Industrial Production
Industrial synthesis employs continuous flow reactors to optimize yield and minimize byproducts. Automated systems ensure precise control over reaction parameters (e.g., temperature, pH), enhancing reproducibility. Post-synthesis purification often involves column chromatography or recrystallization from ethanol-water mixtures .
Biological and Pharmacological Activities
Enzyme Inhibition
5-Aminopyrazole derivatives exhibit notable enzyme inhibitory properties. For instance, structurally analogous compounds like tert-butylpyrazole-4-carboxamide demonstrate potent inhibition of p56 Lck, a tyrosine kinase involved in T-cell signaling . The methyl and carboxamide groups in 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide may similarly interact with kinase active sites, though specific studies remain pending .
Receptor Modulation
Pyrazole carboxamides are explored as antagonists for neuropeptide Y5 (NPY5) and corticotropin-releasing factor (CRF-1) receptors, which are implicated in anxiety and metabolic disorders . The dimethyl carboxamide moiety in this compound likely enhances binding affinity to hydrophobic receptor pockets .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and GABA receptor modulators. Its carboxamide group is particularly valuable for forming hydrogen bonds in drug-target interactions .
Agrochemical Development
In agrochemistry, pyrazole derivatives are utilized as herbicides and insecticides. The methyl groups in 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide may enhance lipid solubility, improving foliar absorption in pest control formulations .
Specialty Materials
The compound’s thermal stability (predicted boiling point ~396°C) makes it suitable for high-temperature polymer applications, such as polyamide resins .
Comparative Analysis with Analogues
Table 2 contrasts 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide with related pyrazole derivatives:
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 5-Amino-1H-pyrazole-3-carboxamide | C₅H₆N₄O | Lacks methyl substituents | Basic research |
| 3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide | C₁₀H₁₈N₄O | Ethyl groups instead of methyl | Industrial catalysis |
| 5-Amino-1,3-dimethylpyrazole-4-carboxylic acid | C₆H₉N₃O₂ | Carboxylic acid moiety | Antifungal agents |
The trimethyl variant’s enhanced lipophilicity and steric shielding may improve bioavailability compared to non-methylated analogues .
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